
1,4-Benzenediamine, N'-(1-azulenylmethylene)-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- is an organic compound that features a benzenediamine core with an azulenylmethylene and dimethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenediamine and 1-azulenylmethylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
化学反应分析
Types of Reactions
1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce various amine derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,4-Benzenediamine Derivatives: Compounds with similar core structures but different substituents.
Azulenyl Compounds: Compounds featuring the azulenyl group with various functional groups.
Uniqueness
1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- is unique due to its combination of the benzenediamine core with the azulenylmethylene and dimethyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
94377-92-1 |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
4-(azulen-1-ylmethylideneamino)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H18N2/c1-21(2)18-12-10-17(11-13-18)20-14-16-9-8-15-6-4-3-5-7-19(15)16/h3-14H,1-2H3 |
InChI 键 |
DJRYLWYVSWYJBU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=C3C=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


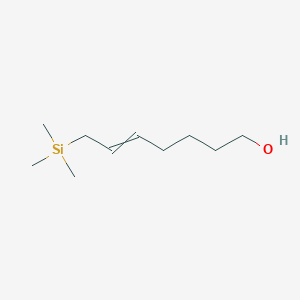
methanone](/img/structure/B14348083.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
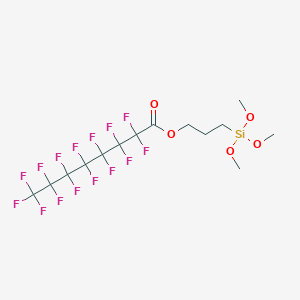
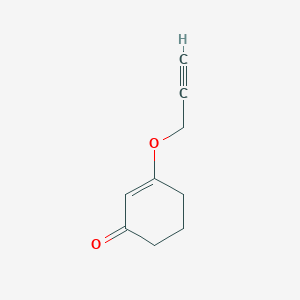
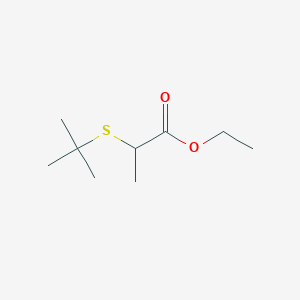
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
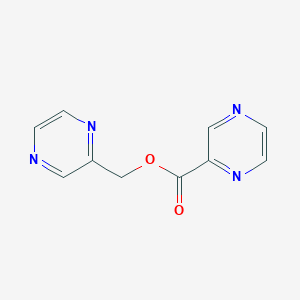
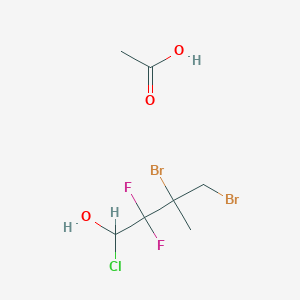
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
